1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone
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Overview
Description
1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a complex organic compound that features a trifluoromethyl group attached to a benzo[d]thiazole ring, which is further connected to an azetidine ring through an ether linkage
Mechanism of Action
- This compound interacts with specific molecular targets within the body. Unfortunately, I couldn’t find specific information on its primary targets. However, we know that thiazole derivatives, like our compound, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols.
Ether Linkage Formation: The final step involves the coupling of the benzo[d]thiazole derivative with the azetidine derivative under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzo[d]thiazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of an ethanone group.
2-(Trifluoromethyl)benzo[d]thiazole: Lacks the azetidine ring, making it less complex.
4-(Trifluoromethyl)benzo[d]thiazole: Similar core structure but without the azetidine ring and ether linkage.
Uniqueness
1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is unique due to its combination of a trifluoromethyl group, benzo[d]thiazole ring, and azetidine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7(19)18-5-8(6-18)20-12-17-11-9(13(14,15)16)3-2-4-10(11)21-12/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXUCROLVTFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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